molecular formula C9H11N2NaO2S B1396933 Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate CAS No. 1332531-62-0

Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

Cat. No. B1396933
M. Wt: 234.25 g/mol
InChI Key: WZUNHZBKVSZLOY-UHFFFAOYSA-M
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is a similar heterocyclic compound, containing both sulfur and nitrogen in the ring.


Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

Pyrrolidine compounds generally have a high degree of structural diversity, which is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

Research in coordination chemistry highlights the synthesis, properties, and applications of compounds with heterocyclic structures similar to Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate. Studies such as those by Boča, Jameson, and Linert (2011) investigate the chemical and physical properties of pyridine and thiazole derivatives, focusing on their coordination chemistry and potential in creating complex compounds with unique spectroscopic, magnetic, and electrochemical properties. These insights are crucial for advancing materials science and developing new catalysts, sensors, and bioactive compounds (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Chemistry

The role of heterocyclic compounds in biological systems and their therapeutic potential are of significant interest. Research by Jindal and Kaur (2021) on pyrimidine-based optical sensors underscores the importance of thiazole and related heterocycles in developing biologically active compounds for sensing and medicinal applications. These compounds' ability to interact with biological molecules offers pathways for creating new drugs and diagnostic tools (Jindal & Kaur, 2021).

Advanced Materials and Energy Storage

The development of advanced materials, particularly for energy storage applications, is another area where related compounds find utility. Pan, Hu, and Chen (2013) discuss the potential of sodium-ion batteries as alternatives to lithium-ion systems, emphasizing the role of sodium and related compounds in creating sustainable and cost-effective energy storage solutions. Such research is pivotal for the transition towards renewable energy sources and the development of more efficient, environmentally friendly technologies (Pan, Hu, & Chen, 2013).

Environmental Applications

Compounds with structures related to Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate also find applications in environmental remediation. For instance, Liu et al. (2021) explore the use of sodium percarbonate in advanced oxidation processes for water treatment, highlighting the potential of such compounds in degrading pollutants and improving water quality. This research supports the development of more effective and sustainable methods for managing environmental contaminants (Liu et al., 2021).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its exact chemical structure and properties. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

sodium;2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.Na/c12-9(13)7-6-14-8(10-7)5-11-3-1-2-4-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUNHZBKVSZLOY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC(=CS2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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